molecular formula C12H19NS B13258268 N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine

Cat. No.: B13258268
M. Wt: 209.35 g/mol
InChI Key: AQGXRQVTYRWPIF-UHFFFAOYSA-N
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Description

N-[1-(5-Methylthiophen-2-yl)ethyl]cyclopentanamine is a cyclopentanamine derivative featuring a 5-methylthiophen-2-yl ethyl substituent. The cyclopentane ring provides rigidity, while the thiophene moiety contributes to electronic delocalization, which may influence binding affinity in biological systems or optoelectronic properties in materials . Notably, this compound is listed in specialized catalogs (e.g., CymitQuimica) but has been discontinued commercially, limiting its current accessibility for research .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine

InChI

InChI=1S/C12H19NS/c1-9-7-8-12(14-9)10(2)13-11-5-3-4-6-11/h7-8,10-11,13H,3-6H2,1-2H3

InChI Key

AQGXRQVTYRWPIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine typically involves the reaction of cyclopentanamine with a suitable thiophene derivative. One common method involves the alkylation of cyclopentanamine with 5-methyl-2-bromothiophene under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine with three structurally related compounds, emphasizing differences in substituents, physicochemical properties, and applications.

N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine Hydrochloride

  • Structure : Substitutes the 5-methylthiophene group with a 2-fluorophenyl ring.
  • The hydrochloride salt form improves solubility in aqueous media, making it more suitable for pharmacological studies .
  • Applications : Fluorinated aromatic amines are often explored as intermediates in drug development, particularly for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .

N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine

  • Structure : Features a 3-fluorophenyl group instead of the thiophene moiety.
  • Its molecular formula (C₁₃H₁₈FN) indicates a lower molecular weight than the thiophene-containing analog, which may influence pharmacokinetics .
  • Applications: Listed in chemical supplier databases with synonyms like AKOS017275744, suggesting its use in high-throughput screening libraries for drug discovery .

Cyclopentanamine (Parent Compound)

  • Structure : Lacks the thiophen-2-yl ethyl substituent.
  • Properties: Simpler structure with higher volatility and lower logP compared to its derivatives.
  • Applications : Used as a building block in synthetic chemistry and as a reference compound in chromatographic analyses .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituent Key Properties/Applications Source
This compound - C₁₂H₁₉NS 5-Methylthiophen-2-yl ethyl Discontinued; optoelectronic/material studies CymitQuimica
N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine HCl - C₁₃H₁₇FClN 2-Fluorophenyl ethyl Enhanced solubility; CNS drug intermediates Patent/Study
N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine 771583-23-4 C₁₃H₁₈FN 3-Fluorophenyl ethyl High-throughput screening libraries Supplier Data
Cyclopentanamine - C₅H₁₁N None Natural product extraction; synthetic precursor Research Study

Key Research Findings

  • Synthetic Accessibility : Thiophene-containing derivatives like this compound require specialized palladium-mediated coupling or sulfonamide formation reactions, as seen in analogous indole-thiophene syntheses . Fluorophenyl analogs, however, are more straightforward to synthesize via nucleophilic aromatic substitution .
  • Electronic Properties: The 5-methylthiophene group in the target compound enhances π-conjugation compared to fluorophenyl analogs, as demonstrated in studies of chalcone derivatives with similar thiophene motifs . This property is critical for nonlinear optical (NLO) applications.
  • Biological Relevance : While fluorophenyl derivatives are prioritized in drug discovery due to their metabolic stability, thiophene-containing amines may exhibit unique interactions with sulfur-binding enzymes or receptors, though this remains understudied .

Biological Activity

N-[1-(5-Methylthiophen-2-yl)ethyl]cyclopentanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentanamine core with a 5-methylthiophenyl substituent. Its molecular formula is C14H23NSC_{14}H_{23}NS, and it possesses unique properties that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Compounds similar in structure have been shown to act as modulators of various receptors, including metabotropic glutamate receptors (mGluRs) and estrogen receptors (ERs). These interactions can lead to significant pharmacological effects, such as anti-inflammatory and anti-cancer activities .
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, similar to the action observed in other diarylpentanoids, where structural modifications enhance bioactivity against specific targets .

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit antiproliferative effects, particularly in cancer cell lines. For instance, derivatives that incorporate thiophene rings have demonstrated enhanced binding affinity to estrogen receptors, leading to increased apoptotic activity in ER-positive breast cancer cells .

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties. Studies on related compounds suggest that the presence of specific substituents can enhance the inhibition of nitric oxide (NO) production in macrophage cell lines, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Influence : The presence of heterocyclic rings, such as thiophenes, has been correlated with increased biological activity. Modifications to the cyclopentanamine backbone can further enhance receptor binding and inhibitory effects on enzymatic pathways .
  • Lipophilicity : The lipophilicity of compounds plays a significant role in their bioactivity. Higher lipophilicity often correlates with increased cellular uptake and efficacy against targeted pathways .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of antiproliferative activity against cancer cell lines. For instance, compounds structurally related to this compound showed IC50 values in the nanomolar range against MCF-7 breast cancer cells, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine?

  • Methodology : A plausible route involves reductive amination of 5-methylthiophene-2-carbaldehyde with cyclopentanamine. The thiophene-aldehyde intermediate can be prepared via Friedel-Crafts alkylation of 2-methylthiophene. Reduction using sodium cyanoborohydride in methanol under acidic conditions yields the target compound. Characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Confirm the cyclopentylamine moiety (δ 1.5–2.5 ppm for cyclopentane protons) and thiophene substituents (δ 6.5–7.2 ppm for aromatic protons).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 236.2).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What safety protocols are critical during handling?

  • Methodology : Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential amine toxicity. Avoid prolonged skin contact (risk of irritation) and store in airtight containers under inert gas (N2_2) to prevent oxidation. Emergency procedures should align with SDS guidelines for structurally similar amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology : Perform systematic solubility studies using buffered solutions (pH 2–12) and solvents (DMSO, ethanol, aqueous mixtures). Compare results with computational predictions (e.g., LogP via ChemAxon). Discrepancies may arise from polymorphic forms—validate via X-ray crystallography or DSC .

Q. What experimental designs are optimal for studying its metabolic stability?

  • Methodology : Use hepatic microsomal assays (human/rat) with NADPH cofactors. Monitor degradation via LC-MS/MS over 60 minutes. Include control compounds (e.g., verapamil) for assay validation. For in vivo studies, administer the compound intravenously in rodent models and analyze plasma/tissue samples .

Q. How can computational modeling predict its receptor-binding affinity?

  • Methodology : Perform molecular docking (AutoDock Vina) against serotonin/dopamine receptors (e.g., 5-HT2A_{2A}, D2_2). Use homology modeling if crystal structures are unavailable. Validate predictions with competitive binding assays (radioligand displacement, IC50_{50} determination) .

Q. What strategies mitigate instability in aqueous solutions?

  • Methodology : Test stabilizers (e.g., ascorbic acid for oxidation, cyclodextrins for encapsulation). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HRMS. Adjust formulation pH to 4–6 if amine protonation enhances stability .

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